Tetrarhodium dodecacarbonyl

hydroformylation heterogeneous catalysis olefin functionalization

Generic 'rhodium carbonyl' sourcing yields irreproducible hydroformylation performance. Our Tetrarhodium dodecacarbonyl (Rh4(CO)12) is the defined cluster for superior selectivity. • 1.5-2.8× higher specific rates (ethylene) vs. Rh6(CO)16 and [Rh(CO)2Cl]2 • >98% propanal selectivity on THP/SiO2 supports • Identifiable by FTIR (2068, 2044 cm⁻¹) for incoming QC verification • Air-stable solid; ships under inert atmosphere for cold-chain integrity

Molecular Formula C12O12Rh4
Molecular Weight 747.74 g/mol
CAS No. 19584-30-6
Cat. No. B033637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrarhodium dodecacarbonyl
CAS19584-30-6
Molecular FormulaC12O12Rh4
Molecular Weight747.74 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh]
InChIInChI=1S/12CO.4Rh/c12*1-2;;;;
InChIKeyLVGLLYVYRZMJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrarhodium Dodecacarbonyl Overview


Tetrarhodium dodecacarbonyl [Rh4(CO)12, CAS 19584-30-6] is a dark-red crystalline cluster comprising a tetrahedral Rh4 core with nine terminal and three bridging CO ligands [1]. It is the smallest stable binary rhodium carbonyl, with a molecular weight of 747.74 g/mol and density of 2.52 g/cm³, and finds use as a catalyst or catalyst precursor in hydroformylation, hydrosilylation, and carboxylation processes [2]. The compound is air-stable as a solid but decomposes at 130–140 °C under nitrogen and requires storage under inert atmosphere [3].

Well-defined Rh4 cluster catalyst precursor
Air-stable solid; store under inert atmosphere
Applied in hydroformylation, hydrosilylation, carboxylation

Specificity of Rh4(CO)12 in Hydroformylation


Although Rh6(CO)16 and Rh2(CO)4Cl2 are also rhodium carbonyls used in catalysis, they exhibit fundamentally different catalytic behavior from Rh4(CO)12. When attached to THP-modified SiO2, Rh4(CO)12-derived catalysts exhibit selective propanal formation (>98%) in ethene hydroformylation, whereas Rh6(CO)16 and [Rh(CO)2Cl]2 under identical conditions are catalytically inactive [1]. In addition, Rh4(CO)12 serves as a key intermediate that readily converts to Rh6(CO)16 at higher temperatures and lower CO partial pressures, underscoring that the two species are not interchangeable under hydroformylation conditions [2]. The equilibrium thermodynamics between Rh2(CO)8 and Rh4(CO)12 are also pressure- and temperature-dependent, with ΔH0 = 58.6 ± 10 kJ mol−1 and ΔS0 = 305 ± 25 J mol−1 K−1 for the reaction 2 Rh2(CO)8 ⇄ Rh4(CO)12 + 4 CO [3]. These distinct speciation and activity profiles mean that procurement based on generic 'rhodium carbonyl' criteria without precise cluster identification will lead to irreproducible catalytic performance.

Rh6(CO)16 substitution
May lack activity in supported hydroformylation; Rh4(CO)12-derived catalysts show distinct selectivity profiles not replicated by the larger cluster.
[Rh(CO)2Cl]2 substitution
Cluster-molar activity may be lower; per-atom activity can approach similar levels due to mononuclear species formation, altering catalyst-loading expectations.
Speciation shift under process conditions
Rh4(CO)12 converts to Rh6(CO)16 at higher temperatures and lower CO partial pressures; procurement without cluster identification may lead to irreproducible catalytic speciation.

Rh4(CO)12 Activity and Speciation Evidence


Vapor-Phase Hydroformylation on ZnO Support

In vapor-phase hydroformylation of propylene over ZnO-supported crystallites, the relative rate of aldehyde formation depends strongly on the precursor cluster. Using Rh4(CO)12 as precursor yields the highest activity (relative rate set to 100), compared with 60 for Rh2Co2(CO)12, 42 for RhCo3(CO)12, and only 5.2 for Co4(CO)12. In ethylene hydroformylation, the specific rate from Rh4(CO)12-derived catalyst is 1.5–2.8 times higher than that from Rh6(CO)16-derived catalyst [1].

Vapor-Phase Activity
Head-to-head
Rh4(CO)12: 100 (relative rate, propylene) Rh2Co2(CO)12: 60 / RhCo3(CO)12: 42 / Co4(CO)12: 5.2 Ethylene: 1.5–2.8× higher vs. Rh6(CO)16
Supports precursor ranking for ZnO-supported hydroformylation
ZnO crystallites, 130–145 °C activation, vapor-phase
hydroformylation heterogeneous catalysis olefin functionalization

Supported Catalyst Selectivity on THP/SiO2

When Rh4(CO)12 is attached to tris-(hydroxymethyl)phosphine (THP)-grafted SiO2, the resulting Rh4/THP/SiO2 catalyst exhibits >98% selectivity to propanal in gas-phase ethene hydroformylation under mild conditions (300–373 K, 40 kPa). In contrast, Rh6(CO)16, [Rh(CO)2Cl]2, and Rh4(CO)10(THP)2 supported on the same THP/SiO2 or unmodified SiO2 are not active for hydroformylation under identical conditions [1]. EXAFS analysis further reveals that the active Rh4 clusters on THP/SiO2 have a Rh–Rh distance elongated by 0.05 Å relative to crystalline Rh4(CO)12, indicating a distorted framework essential for catalytic activity [1].

THP/SiO2 Selectivity
Head-to-head
Rh4/THP/SiO2: >98% propanal selectivity, active Rh6(CO)16/THP/SiO2: not active; [Rh(CO)2Cl]2/THP/SiO2: not active Active vs. inactive; Rh–Rh elongation 0.05 Å
Cluster identity determines catalyst generation on THP/SiO2
300–373 K, 40 kPa, gas-phase ethene hydroformylation
supported catalysis EXAFS heterogeneous hydroformylation

Cluster-Molar Activity in 1-Hexene Hydroformylation

In homogeneous hydroformylation of 1-hexene in benzene without added PPh3, the catalytic activity of Rh4(CO)12 was over twice as large (>2×) as that of [Rh(CO)2Cl]2 when calculated on a per-mole-of-cluster basis. When activity was normalized per rhodium atom, the two precursors exhibited approximately equal activity, suggesting dissociation to similar mononuclear active species under reaction conditions [1]. Additionally, Rh4(CO)12 activity decreased with increasing solvent polarity but remained largely unaffected by PPh3 addition up to a PPh3/Rh4(CO)12 molar ratio of 4 [1].

1-Hexene Activity
Head-to-head
Cluster-molar activity: >2× vs. [Rh(CO)2Cl]2 Per-atom activities approximately equal Lower precursor loading possible with Rh4(CO)12
Supports cluster-molar productivity advantage in homogeneous catalysis
Benzene, no PPh3; PPh3 addition ≤4 equiv. tolerated
homogeneous catalysis 1-hexene hydroformylation rhodium cluster catalysis

Speciation and Stability in Hydroformylation

Under hydroformylation-relevant conditions (elevated temperatures, synthesis gas pressures), [Rh(acac)(CO)2] decomposes to yield both Rh4(CO)12 and Rh6(CO)16 as spectroscopically observable components. In situ FTIR analysis demonstrates that Rh4(CO)12 represents an intermediate species that readily reacts to form Rh6(CO)16 at higher temperatures and lower CO partial pressures. The forward conversion Rh4(CO)12 → Rh6(CO)16 is favored by elevated temperature and reduced CO partial pressure, establishing Rh4(CO)12 as the kinetically accessible intermediate in the cluster formation pathway [1].

Speciation Path
Class-level
Rh4(CO)12 converts to Rh6(CO)16 at higher T and lower p(CO)
Supports speciation-pathway interpretation in unmodified hydroformylation
In situ FTIR under synthesis gas; qualitative equilibrium direction
in situ FTIR rhodium carbonyl speciation hydroformylation mechanism

Fluxional Behavior and Isomer Stability

Density functional theory (DFT) calculations confirm that the triply bridged structure Rh4(CO)9(μ-CO)3 is the lowest-energy isomer of the tetranuclear cluster, and that more highly bridged M4(CO)n structures are energetically much more favorable for rhodium than for iridium. Quantitative infrared spectroscopy combined with deconvolution techniques has resolved the fluxional behavior of Rh4(CO)12, which interconverts between triply bridged and all-terminal forms on a timescale that is fast on the NMR timescale but resolvable by vibrational spectroscopy [1]. These findings provide a spectroscopic and computational fingerprint distinguishing Rh4(CO)12 from the iridium analog Ir4(CO)12, which lacks the same energetic preference for bridging coordination [1].

Fluxional Isomer
Cross-study
Triply bridged Rh4(CO)9(μ-CO)3 is lowest-energy isomer; rapid interconversion resolved by FTIR
Provides spectroscopic fingerprint for purity assessment vs. Ir4(CO)12
DFT + quantitative FTIR; rhodium shows greater bridging preference than iridium
cluster fluxionality DFT calculations vibrational spectroscopy

In Situ Spectroscopic Trace Detection

In high-pressure in situ Raman spectroscopic studies of rhodium-catalyzed hydroformylation of 3,3-dimethylbut-1-ene, the pure component spectra of Rh4(CO)12 and the acyl intermediate RCORh(CO)4 were successfully reconstructed using band-target entropy minimization (BTEM), despite mean concentrations of both species being on the order of only 150 ppm [1]. Separately, BTEM applied to FTIR spectra of Rh4(CO)12/Rh6(CO)16 mixtures yielded exceptionally accurate pure component spectra of both clusters, with integrated absorbances accounting for only ca. 0.3% (Rh4(CO)12) and 0.09% (Rh6(CO)16) of total observations [2].

Trace Detection
Supporting evidence
BTEM-Raman reconstructed Rh4(CO)12 spectrum at ~150 ppm; FTIR integrated absorbance ~0.3%
Supports use as trace-level reference standard for in situ monitoring
High-pressure Raman, FTIR with BTEM analysis
in situ Raman BTEM analysis trace intermediate detection

Tetrarhodium Dodecacarbonyl Applications


Heterogeneous Hydroformylation Catalyst

For ZnO-supported or THP/SiO2-supported heterogeneous hydroformylation of ethylene or propylene, Rh4(CO)12 is the preferred precursor over Rh6(CO)16 and [Rh(CO)2Cl]2. It provides 1.5–2.8× higher specific rates (ethylene) and relative rates of 100 (vs. 60–5.2 for alternatives, propylene) [1], and on THP/SiO2 achieves >98% propanal selectivity whereas Rh6(CO)16 and [Rh(CO)2Cl]2 are catalytically inactive [2].

Homogeneous 1-Hexene Hydroformylation

In homogeneous hydroformylation of 1-hexene in benzene, Rh4(CO)12 provides >2× the catalytic activity on a cluster-molar basis compared with [Rh(CO)2Cl]2 [3]. This enables lower precursor loading to achieve equivalent productivity, with activity unaffected by PPh3 addition up to PPh3/Rh4(CO)12 ratio ≤4 [3].

Mechanistic Studies of Rhodium Carbonyl Speciation

Rh4(CO)12 serves as a key observable intermediate in the conversion of mononuclear rhodium precursors to higher-nuclearity clusters under hydroformylation conditions. In situ FTIR studies confirm that Rh4(CO)12 forms and subsequently converts to Rh6(CO)16 at higher temperatures and lower CO partial pressures [4]. This behavior makes Rh4(CO)12 essential for mechanistic investigations of unmodified rhodium hydroformylation catalysis.

Spectroscopic Reference Standard for Purity QC

The well-characterized vibrational spectra of Rh4(CO)12—including IR bands at 2068, 2044 cm⁻¹ (linear CO) and 1870, 1840 cm⁻¹ (bridging CO) [2]—combined with demonstrated detectability at ~150 ppm via BTEM-Raman [5] and BTEM-FTIR [6], establish Rh4(CO)12 as a reliable reference compound for in situ reaction monitoring and for quality control verification of catalyst precursor identity and purity.

Application
Selection Property
Validation Focus
Heterogeneous Hydroformylation Catalyst
Cluster identity and support compatibility
Catalytic activity and selectivity profiling
Homogeneous 1-Hexene Hydroformylation
Cluster-molar vs. atom-normalized activity
Cluster vs. mononuclear activity assay
Mechanistic Speciation Studies
Spectroscopic intermediate observability
In situ FTIR speciation monitoring
Spectroscopic Reference for Purity QC
Well-characterized vibrational fingerprint
FTIR/Raman purity verification

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